4-(chloromethyl)-N-cyclohexylbenzamide
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Overview
Description
4-(chloromethyl)-N-cyclohexylbenzamide is an organic compound that features a benzamide core with a chloromethyl group at the para position and a cyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-cyclohexylbenzamide typically involves the chloromethylation of N-cyclohexylbenzamide. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of N-cyclohexylbenzylamine.
Scientific Research Applications
4-(chloromethyl)-N-cyclohexylbenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the preparation of hypercrosslinked polymers, which have applications in gas storage, drug delivery, and catalysis.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)benzamide: Lacks the cyclohexyl group, resulting in different binding properties and biological activity.
N-cyclohexylbenzamide:
4-(bromomethyl)-N-cyclohexylbenzamide: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological effects.
Uniqueness
4-(chloromethyl)-N-cyclohexylbenzamide is unique due to the presence of both the chloromethyl and cyclohexyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
864265-14-5 |
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Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
4-(chloromethyl)-N-cyclohexylbenzamide |
InChI |
InChI=1S/C14H18ClNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) |
InChI Key |
WCBIJCLTFJYKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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